molecular formula C18H21N3O4S2 B2914731 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide CAS No. 864940-96-5

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide

Cat. No.: B2914731
CAS No.: 864940-96-5
M. Wt: 407.5
InChI Key: ICKKHOVNAGLAJL-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide (CAS# 896296-91-6) is a structurally complex synthetic organic compound with the molecular formula C21H27N3O4S2 and a molecular weight of 449.59 g/mol . This molecule is engineered as a versatile scaffold for medicinal chemistry and pharmaceutical research, particularly in the development of targeted therapies. Its key structural features include a thiophene-carboxamide core directly linked to a 4-methylpiperidine sulfonylbenzamido moiety . This design provides a balanced combination of lipophilicity and hydrogen-bonding capacity, which is crucial for optimizing drug-like properties. The sulfonamide group is a critical functional element, known to enhance binding affinity to a variety of biological targets, while the methyl-substituted piperidine and thiophene rings contribute to improved metabolic stability . The primary research value of this compound lies in its application as a key intermediate in drug discovery programs. Its well-defined stereochemistry and purity profile ensure reproducibility in experimental settings. The presence of multiple modifiable functional groups allows for extensive derivatization, making it an excellent candidate for structure-activity relationship (SAR) studies . Researchers can leverage this scaffold to develop novel compounds for potential applications such as kinase inhibitors or GPCR-targeted therapies . The compound is supplied with a guaranteed purity of 90% or higher, available for immediate procurement in quantities ranging from 1mg to 100mg to support various research and development scales . This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or other clinical uses.

Properties

IUPAC Name

2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-12-6-9-21(10-7-12)27(24,25)14-4-2-13(3-5-14)17(23)20-18-15(16(19)22)8-11-26-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKKHOVNAGLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

  • Target vs. 2-(4-Methylphenylimino)-... Thiophene-3-Carboxamide : The target compound replaces the methylphenylimino and chloro-substituent with a sulfonyl-piperidine group. The methylpiperidine may improve solubility over lipophilic chloro-phenyl groups, aiding bioavailability.
  • Target vs. 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid : The bromophenyl sulfonyl group in the latter increases molecular weight and lipophilicity (logP), likely reducing aqueous solubility. The target’s methylpiperidine substituent offers a balance of hydrophilicity and steric bulk, which could improve metabolic stability compared to the bromophenyl analog.
  • Target vs. The target’s simpler thiophene ring may favor synthetic accessibility and tunability.

Pharmacokinetic and Physicochemical Properties

  • Solubility: The target’s methylpiperidine group likely confers moderate solubility in polar solvents, contrasting with the bromophenyl derivative’s poor solubility .
  • logP: Estimated logP for the target is ~2.5–3.5 (based on piperidine’s basicity), lower than the bromophenyl analog (~4.0–5.0), suggesting better aqueous compatibility.

Biological Activity

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide is a complex organic compound with a unique structure that has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in the domains of antimicrobial and anticancer properties, make it a subject of significant research interest.

Chemical Structure and Properties

The molecular formula for this compound is C24H32N4O4S2C_{24}H_{32}N_{4}O_{4}S_{2} with a molecular weight of 504.6653 g/mol. The compound features a thiophene ring, which is known for its biological activity, along with a sulfonamide group that enhances its pharmacological profile.

Property Value
Molecular FormulaC24H32N4O4S2
Molecular Weight504.6653 g/mol
CAS Number489470-93-1
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways, while the thiophene ring may contribute to its ability to penetrate cellular membranes and exert effects on intracellular targets.

Target Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially disrupting metabolic processes.
  • Receptor Modulation : Interaction with specific receptors could lead to changes in signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound may possess similar properties.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with sulfonamide groups exhibited notable inhibitory effects.
    • : Suggests potential for clinical application in treating bacterial infections.
  • Anticancer Research :
    • In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways.
    • : Highlights its potential as a lead compound for developing new anticancer therapies.

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